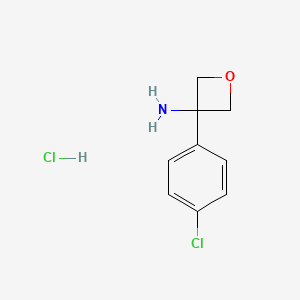

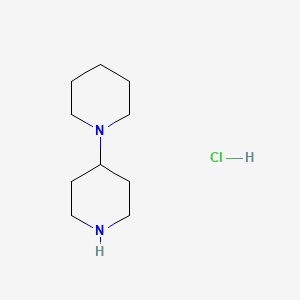

1,4'-Bipiperidine hydrochloride

概要

説明

1,4’-Bipiperidine, also known as 4-Piperidinopiperidine, is a heterocyclic compound . It is used as a reactant for the synthesis of various compounds, including arylthiadiazole H3 antagonists, water-soluble N-mustards as anticancer agents, antitubercular drugs, Vasopressin1b receptor antagonists, MDR modulators, and selective Norepinephrine transporter inhibitors .

Synthesis Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of 1,4’-Bipiperidine is C10H20N2 . It has a molar mass of 168.28 g/mol . The InChI key is QDVBKXJMLILLLB-UHFFFAOYSA-N .Chemical Reactions Analysis

The safety data sheet indicates that hazardous reactions of 1,4’-Bipiperidine include the production of oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2) .Physical And Chemical Properties Analysis

1,4’-Bipiperidine has a density of 1.0±0.1 g/cm3, a boiling point of 251.4±8.0 °C at 760 mmHg, and a flash point of 99.9±9.4 °C . It has a molar refractivity of 51.1±0.3 cm3 . It is stable under normal conditions .科学的研究の応用

Analytical Chemistry and Pharmacology

- The development of a liquid chromatography-tandem mass spectrometric method for the determination of 1,4'-bipiperidine hydrochloride derivatives in plasma supports pre-clinical studies. This method demonstrates the utility of this compound in analytical chemistry and pharmacological research (Yang et al., 2004).

Medicinal Chemistry

- Research in medicinal chemistry has identified bipiperidine amide compounds, including this compound derivatives, as CC chemokine receptor 3 (CCR3) antagonists. These findings underscore the potential of this compound in drug discovery (Ting et al., 2005).

Biochemistry and Drug Design

- A study on the synthesis and tyrosinase inhibition activity of various bipiperidine derivatives, including this compound, contributes to the understanding of structure-activity relationships in biochemistry and drug design (Khan et al., 2005).

Crystallography and Material Science

- Research in crystallography has explored cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, related to this compound, highlighting its relevance in material science and crystal structure analysis (Dega-Szafran et al., 2006).

Chemical Engineering

- The development of a large-scale synthesis process for 4-Methylenepiperidine Hydrochloride, a compound related to this compound, demonstrates its application in chemical engineering and industrial production (Chen et al., 2019).

Molecular Spectroscopy

- Studies involving NMR spectroscopy of 4-hydroxy-1-methylpiperidine betaine derivatives, structurally related to this compound, contribute to advancements in molecular spectroscopy and structural chemistry (Dega-Szafran et al., 2006).

Catalysis and Synthetic Chemistry

- Research on aminopyridine ligands derived from bipiperidine for olefin epoxidation catalysis underscores the importance of this compound in synthetic chemistry and catalysis (Mikhalyova et al., 2012).

Pharmaceutical Research

- The use of bipiperidine conjugates, including derivatives of this compound, as soluble sugar surrogates in DNA-intercalating antiproliferative polyketides is significant for pharmaceutical research and drug development (Ueberschaar et al., 2016).

作用機序

While specific information on the mechanism of action of 1,4’-Bipiperidine hydrochloride was not found, it’s worth noting that centrally active anticholinergic drugs such as biperiden, which also contain a piperidine ring, work by competitively antagonizing acetylcholine at cholinergic receptors in the corpus striatum, restoring balance .

Safety and Hazards

1,4’-Bipiperidine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

将来の方向性

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

1-piperidin-4-ylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;/h10-11H,1-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQUGYRNPPGYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4876-60-2 | |

| Record name | 1,4′-Bipiperidine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4876-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC57799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。